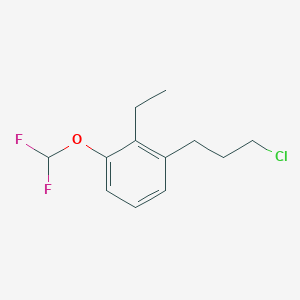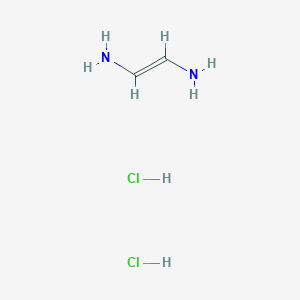
1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and a trifluoromethylthio group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-chloro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as 1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine . While both compounds share similar structural features, their chemical properties and reactivity may differ due to the position of the substituents on the phenyl ring. This uniqueness can influence their applications and effectiveness in various research and industrial contexts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for the synthesis of new compounds and the exploration of biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propiedades
Fórmula molecular |
C7H6ClF3N2S |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
[2-chloro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
Clave InChI |
CWNIYKGVCSZKSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)




![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)
